![molecular formula C12H15NO3S B14210127 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal CAS No. 918160-48-2](/img/structure/B14210127.png)
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal is a chemical compound that features a sulfonyl group attached to an aziridine ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal typically involves the reaction of 4-methylbenzenesulfonyl chloride with aziridine under basic conditions to form 1-(4-Methylbenzene-1-sulfonyl)aziridine. This intermediate is then subjected to a reaction with propanal to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanoic acid.
Reduction: 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanol.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal involves its reactive aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool in biochemical studies for labeling and modifying proteins and other biomolecules. The sulfonyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the propanal group but shares the sulfonyl-aziridine structure.
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanoic acid: An oxidized form of the compound.
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanol: A reduced form of the compound.
Uniqueness
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal is unique due to the presence of both an aldehyde group and a sulfonyl-aziridine moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications in scientific research .
Propiedades
Número CAS |
918160-48-2 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
3-[1-(4-methylphenyl)sulfonylaziridin-2-yl]propanal |
InChI |
InChI=1S/C12H15NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-9-11(13)3-2-8-14/h4-8,11H,2-3,9H2,1H3 |
Clave InChI |
ULCVMMFXQBLYQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
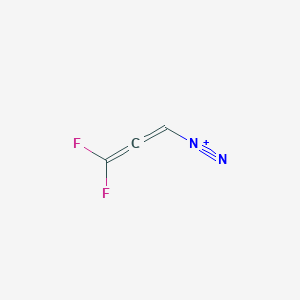
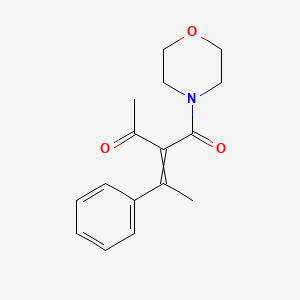

![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
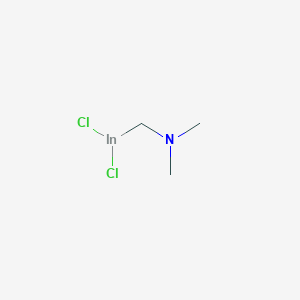
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
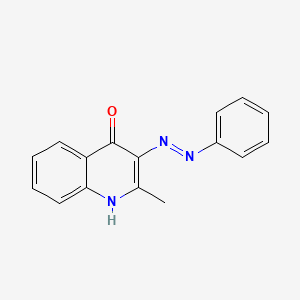
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
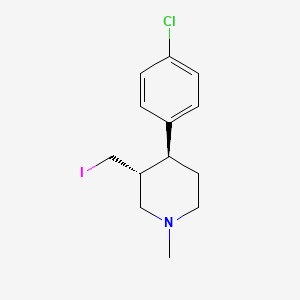
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
